4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide
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Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition can lead to an increase in the levels of acetylcholine and dopamine in the brain, potentially improving cognitive function and mood .
Biochemical Pathways
By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways respectively. The increase in acetylcholine levels can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B can lead to increased dopamine levels, affecting the dopaminergic pathway and potentially improving mood and motivation .
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to an increase in the levels of acetylcholine and dopamine in the brain. This could potentially result in improved cognitive function and mood . Additionally, the compound may have the ability to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to have potent effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-4-13-25(2)32(29,30)19-11-9-18(10-12-19)22(28)26-14-16-27(17-15-26)23-24-20-7-5-6-8-21(20)31-23/h5-12H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGILSDFYSOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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